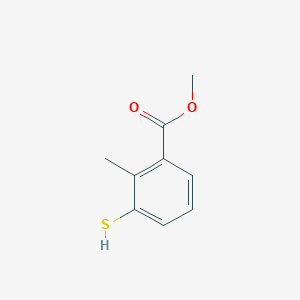![molecular formula C17H20OSSe B14255044 Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- CAS No. 184848-17-7](/img/structure/B14255044.png)
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethyl-1-(phenylseleno)propyl group and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1-(phenylseleno)propyl chloride with a benzene derivative under specific conditions to introduce the sulfinyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2,2-dimethylpropyl)-: This compound lacks the sulfinyl and phenylseleno groups, making it less reactive in certain types of chemical reactions.
Neopentylbenzene: Similar in structure but without the sulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is unique due to the presence of both the sulfinyl and phenylseleno groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
184848-17-7 |
|---|---|
Formule moléculaire |
C17H20OSSe |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-1-phenylselanylpropyl)sulfinylbenzene |
InChI |
InChI=1S/C17H20OSSe/c1-17(2,3)16(20-15-12-8-5-9-13-15)19(18)14-10-6-4-7-11-14/h4-13,16H,1-3H3 |
Clé InChI |
NATDWJQMOOPHNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(S(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
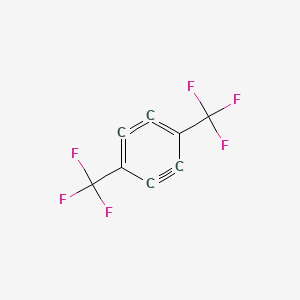
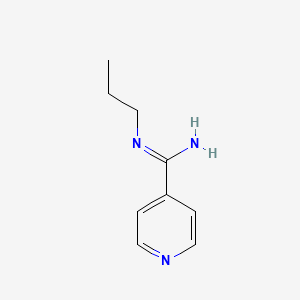
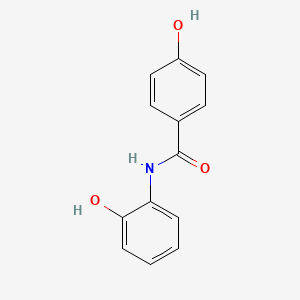
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
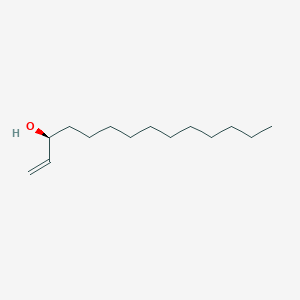
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)


